molecular formula C9H10F2S B7965887 3-(2,5-Difluorophenyl)propane-1-thiol

3-(2,5-Difluorophenyl)propane-1-thiol

Cat. No.: B7965887
M. Wt: 188.24 g/mol
InChI Key: XCMGZHXGMJGMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Difluorophenyl)propane-1-thiol (CAS: 1505619-28-2) is a fluorinated aromatic thiol characterized by a propane-1-thiol backbone substituted with a 2,5-difluorophenyl group. The compound’s structure combines the electron-withdrawing effects of fluorine atoms with the nucleophilic reactivity of the thiol (-SH) group, making it valuable in organic synthesis and pharmaceutical research. Key analytical data, such as NMR, HPLC, and LC-MS profiles, are available for quality verification, though commercial pricing remains undisclosed .

This aligns with trends observed in TRK kinase inhibitors, where difluorophenyl groups contribute to metabolic stability and target selectivity .

Properties

IUPAC Name

3-(2,5-difluorophenyl)propane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2S/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMGZHXGMJGMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCCS)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)propane-1-thiol typically involves the reaction of 2,5-difluorobenzyl chloride with thiourea to form the corresponding thiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the hydrolysis step.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the thiol group, which can be sensitive to oxidation.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)propane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Addition: The thiol group can add to alkenes or alkynes to form thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and nitric acid.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

    Addition: Catalysts such as palladium or platinum can facilitate the addition reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Substituted phenyl derivatives.

    Addition: Thioethers.

Scientific Research Applications

3-(2,5-Difluorophenyl)propane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to the reactivity of the thiol group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)propane-1-thiol involves the reactivity of the thiol group. This group can form covalent bonds with various molecular targets, including proteins and enzymes, potentially altering their function. The difluorophenyl ring can also interact with biological membranes and other hydrophobic environments, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Electronic Effects

The table below compares 3-(2,5-Difluorophenyl)propane-1-thiol with structurally related compounds:

Compound Name Functional Groups Key Features Potential Applications
This compound Thiol (-SH), 2,5-difluorophenyl High nucleophilicity, enhanced acidity (pKa ~8–10), fluorinated stability Pharmaceuticals, ligand synthesis
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Alcohol (-OH), thiophene, methylamino Moderate acidity (pKa ~15–17), aromatic thiophene for π-π interactions Chiral intermediates, APIs
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine Difluorophenyl, pyrazole, pyrimidine TRK kinase inhibition, high selectivity Cancer therapeutics
Key Observations:
  • Acidity: The thiol group in the target compound is significantly more acidic than the alcohol group in 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, enabling broader reactivity in nucleophilic substitutions .
  • Aromatic Effects : The 2,5-difluorophenyl group enhances electron withdrawal compared to thiophene, stabilizing intermediates in synthetic pathways .
  • Biological Activity : Fluorinated aromatics, as seen in TRK inhibitors, improve pharmacokinetic profiles by resisting oxidative metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.